molecular formula C13H14F3NO3 B2674063 N-[2-(2-methoxyethoxy)-5-(trifluoromethyl)phenyl]prop-2-enamide CAS No. 1156926-56-5

N-[2-(2-methoxyethoxy)-5-(trifluoromethyl)phenyl]prop-2-enamide

Cat. No.: B2674063
CAS No.: 1156926-56-5
M. Wt: 289.254
InChI Key: YWSBCIPQZSGRTC-UHFFFAOYSA-N
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Description

N-[2-(2-methoxyethoxy)-5-(trifluoromethyl)phenyl]prop-2-enamide is a synthetic acrylamide-based compound of significant interest in preclinical oncology research, particularly in the study of targeted cancer therapies. Its molecular structure, featuring a prop-2-enamide (acrylamide) group, is characteristic of a class of compounds known to act as irreversible inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinase activity . Mutations in EGFR, such as T790M, are a common driver of acquired resistance to earlier generations of EGFR inhibitors in non-small cell lung cancer (NSCLC) and other malignancies . The compound's specific substitution pattern, including the 2-methoxyethoxy side chain and trifluoromethylphenyl group, is designed to potentially enhance selectivity and overcome drug-resistant mutations. Researchers can utilize this high-purity compound to investigate new therapeutic avenues targeting mutant forms of EGFR and to study the mechanisms of drug resistance in cancer cell lines and murine models . It serves as a valuable chemical probe for exploring signal transduction pathways and the development of next-generation anticancer agents. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[2-(2-methoxyethoxy)-5-(trifluoromethyl)phenyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3NO3/c1-3-12(18)17-10-8-9(13(14,15)16)4-5-11(10)20-7-6-19-2/h3-5,8H,1,6-7H2,2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWSBCIPQZSGRTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=C(C=C1)C(F)(F)F)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-methoxyethoxy)-5-(trifluoromethyl)phenyl]prop-2-enamide typically involves the reaction of an appropriate amide with an alkyne under specific conditions. One common method is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing palladium catalysts and boron reagents. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and pressures to facilitate the coupling process .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-methoxyethoxy)-5-(trifluoromethyl)phenyl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[2-(2-methoxyethoxy)-5-(trifluoromethyl)phenyl]prop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(2-methoxyethoxy)-5-(trifluoromethyl)phenyl]prop-2-enamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed effects .

Comparison with Similar Compounds

Structural and Functional Analysis Table

Compound Name Core Structure Key Substituents Biological Target/Activity Reference
Target Compound Phenyl-acrylamide 2-(2-Methoxyethoxy), 5-CF₃ Not explicitly stated
CO-1686 (Rociletinib) Pyrimidine-acrylamide 5-CF₃, 4-acetylpiperazine, methoxy EGFR T790M (NSCLC)
WZ4002 Pyrimidine-acrylamide 5-chloro, 4-methylpiperazine, methoxy EGFR T790M/L858R
Compound 10 (Lycium yunnanense) Phenyl-acrylamide 3,4-dihydroxyphenyl, 4-methoxyphenyl Anti-inflammatory (IC₅₀ < 17.21 μM)
2-Cyano-3-{...}prop-2-enamide Phenyl-acrylamide Cyano, nitro, imidazole-thioether, 2-CF₃ Kinase inhibition (putative)

Key Research Findings

Trifluoromethyl Group : The –CF₃ group in the target compound and CO-1686 enhances binding to hydrophobic kinase pockets and improves metabolic stability .

Ether Linkages : The 2-methoxyethoxy group in the target compound may improve solubility compared to bulkier substituents (e.g., piperazine in CO-1686) .

Anti-Inflammatory vs. Anticancer Activity : Natural acrylamides (e.g., Compound 10) prioritize polar substituents for anti-inflammatory effects, while synthetic derivatives focus on lipophilic groups for kinase inhibition .

Biological Activity

N-[2-(2-methoxyethoxy)-5-(trifluoromethyl)phenyl]prop-2-enamide is a synthetic organic compound notable for its unique structural features, including a trifluoromethyl group and a methoxyethoxy substituent. These characteristics suggest potential biological activities that warrant detailed investigation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure

The compound can be represented by the following structural formula:

N 2 2 methoxyethoxy 5 trifluoromethyl phenyl prop 2 enamide\text{N 2 2 methoxyethoxy 5 trifluoromethyl phenyl prop 2 enamide}

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The trifluoromethyl group enhances the compound's lipophilicity, improving its binding affinity to hydrophobic pockets in target proteins. This interaction can modulate enzyme activity or receptor signaling pathways, leading to diverse biological effects.

Key Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could influence receptor activity, potentially affecting signaling cascades related to cellular responses.

Biological Activity

Research has indicated several biological activities associated with this compound:

  • Antimicrobial Properties : Preliminary studies suggest that the compound exhibits antimicrobial activity against various bacterial strains.
  • Anti-inflammatory Effects : The compound has shown potential in reducing inflammation in vitro, indicating possible therapeutic applications in inflammatory diseases.
  • Anticancer Activity : Investigations into its cytotoxic effects on cancer cell lines have revealed promising results, suggesting it may inhibit tumor growth through apoptosis induction.

Data Table: Summary of Biological Activities

Activity Type Effect Study Reference
AntimicrobialInhibits growth of bacteria
Anti-inflammatoryReduces pro-inflammatory cytokines
AnticancerInduces apoptosis in cancer cells

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results demonstrated significant inhibition zones compared to control groups, indicating its potential as a novel antimicrobial agent.

Case Study 2: Anti-inflammatory Mechanism

In vitro assays were conducted to assess the anti-inflammatory properties of the compound. The results showed a reduction in the secretion of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in lipopolysaccharide-stimulated macrophages, suggesting a mechanism involving modulation of immune responses.

Case Study 3: Anticancer Potential

A series of experiments were performed on various cancer cell lines, including breast and lung cancer models. The compound exhibited dose-dependent cytotoxicity, leading to cell cycle arrest and apoptosis. These findings support further exploration into its use as an anticancer therapeutic agent.

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